ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
描述
属性
IUPAC Name |
ethyl 3-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-5-4-6-19(13-18)26-22(29)15-32-23-21-14-20(27-28(21)12-11-25-23)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDNLGCBWRPOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 404.5 g/mol. The structural components include:
- Ethyl group : Contributes to the lipophilicity of the compound.
- Pyrazolo[1,5-a]pyrazine core : Known for its biological activity.
- Sulfanyl group : May enhance the interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor activity due to their ability to inhibit key oncogenic pathways. Specifically:
- Inhibition of Kinases : Pyrazolo derivatives have shown inhibitory effects against BRAF(V600E) and EGFR kinases, which are pivotal in cancer cell proliferation and survival .
- Cell Proliferation Studies : In vitro assays have demonstrated that compounds similar to ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate effectively reduce the viability of various cancer cell lines.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Cytokine Inhibition : Pyrazole derivatives have been reported to decrease pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
- Mechanistic Insights : The inhibition of NF-kB signaling pathways has been implicated in the anti-inflammatory action of similar compounds.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazolo derivatives:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
- Mechanism of Action : The antimicrobial activity may be attributed to disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Antitumor Efficacy in Cell Lines : A study involving a series of pyrazolo derivatives showed that certain compounds led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Anti-inflammatory Response in Animal Models : In vivo studies using murine models indicated that administration of pyrazole derivatives reduced paw edema significantly compared to controls, suggesting potent anti-inflammatory effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate:
- Substituent Effects : The presence of electron-donating groups (like methyl groups on phenyl rings) has been associated with enhanced biological activity.
- Core Modifications : Alterations in the pyrazolo core can lead to variations in potency against specific biological targets.
相似化合物的比较
Research Findings and Trends
- Bioactivity Correlations :
- Synthetic Accessibility :
- Sulfanyl acetamido linkers are synthesized via nucleophilic substitution, offering modularity for structure-activity relationship (SAR) studies .
准备方法
Oxidative Cross-Dehydrogenative Coupling (CDC)
The pyrazolo[1,5-a]pyrazine scaffold is constructed via a catalyst-free CDC reaction between N-amino-2-iminopyridine derivatives and β-diketones, as demonstrated in analogous syntheses.
Procedure :
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Reactants : N-Amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) are combined in ethanol (10 mL) with acetic acid (6 equiv).
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Conditions : The mixture is stirred under oxygen atmosphere (1 atm) at 130°C for 18 hours.
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Workup : The product crystallizes upon cooling and is recrystallized from ethanol.
Key Optimization Data :
| Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|
| 6 | O₂ | 94 |
| 6 | Air | 74 |
| 2 | O₂ | 34 |
This method achieves high regioselectivity due to the electron-deficient nature of the pyrazine ring, favoring substitution at position 4.
Introduction of Sulfanyl Group
Thiolation via Nucleophilic Substitution
The thiol group is introduced by reacting 4-chloropyrazolo[1,5-a]pyrazine with thiourea, followed by acidic hydrolysis.
Procedure :
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Chloride Intermediate : 4-Chloropyrazolo[1,5-a]pyrazine (1 equiv) is treated with thiourea (1.2 equiv) in dry DMF at 80°C for 6 hours.
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Hydrolysis : The resultant thiouronium salt is hydrolyzed with 6M HCl at reflux for 2 hours to yield the thiol.
Yield : 68–72% (isolated via column chromatography, silica gel, hexane/ethyl acetate 4:1).
Amide Coupling and Esterification
Synthesis of Sulfanyl Acetamide Bridge
2-Bromoacetamide is reacted with the pyrazolo[1,5-a]pyrazine-4-thiol to form the sulfanyl acetamide linker.
Procedure :
Coupling with Ethyl 3-Aminobenzoate
The sulfanyl acetamide is coupled to ethyl 3-aminobenzoate using carbodiimide chemistry.
Procedure :
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Activation : Sulfanyl acetamide (1 equiv) and EDCl (1.2 equiv) are dissolved in DMF, cooled to 0°C, and treated with HOBt (1.2 equiv) for 30 minutes.
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Coupling : Ethyl 3-aminobenzoate (1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
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Purification : Crude product is purified via flash chromatography (DCM/methanol 9:1).
Yield : 78% (melting point: 162–164°C).
Analytical Characterization
Spectroscopic Data
常见问题
Basic Research Questions
Q. What are the typical synthetic routes for preparing ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. A common approach includes:
Thioether linkage formation : Reacting a pyrazolo[1,5-a]pyrazine derivative (e.g., 2-mercapto-3-(4-methylphenyl)pyrazolo[1,5-a]pyrazine) with ethyl chloroacetate to introduce the sulfanylacetate group .
Amide coupling : Using coupling reagents like EDCI/HOBt to attach the benzoate moiety to the acetamide intermediate .
Key analytical techniques include NMR (to confirm bond formation) and HPLC (to assess purity ≥95%) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions (e.g., methylphenyl group at C2 of the pyrazolo[1,5-a]pyrazine core) .
- X-ray crystallography : To resolve dihedral angles between aromatic rings, which influence conformational stability and binding interactions .
- IR spectroscopy : To confirm functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹) .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Pyrazolo[1,5-a]pyrazine derivatives are often kinase inhibitors. For example:
- Kinase inhibition assays : Measure IC50 values against targets like CDKs or TRK kinases using in vitro enzymatic assays .
- Docking studies : Computational models (e.g., AutoDock Vina) predict interactions with ATP-binding pockets, guided by crystallographic data from related compounds .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this compound?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency in amide coupling steps .
- Temperature control : Maintaining 0–5°C during thiolate intermediate formation minimizes side reactions .
- Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) enhances purity, monitored by TLC (Rf = 0.3–0.5) .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Methodological Answer : SAR studies focus on:
- Substituent effects : Replacing the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl) increases kinase binding affinity by 2–3 fold .
- Sulfanyl linker : Shortening the chain reduces steric hindrance, improving target engagement (e.g., IC50 shift from 120 nM to 45 nM) .
- Bioisosteric replacements : Substituting the benzoate ester with a carboxamide enhances metabolic stability in microsomal assays .
Q. How can contradictions in biological activity data across similar compounds be resolved?
- Methodological Answer : Contradictions arise from variations in assay conditions or structural motifs. Resolution involves:
- Standardized assays : Re-test compounds under identical conditions (e.g., ATP concentration fixed at 10 μM) .
- Crystallographic comparison : Overlay 3D structures to identify critical binding residues (e.g., hydrophobic interactions with the pyrazine ring) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methylphenyl derivatives show consistent antiproliferative activity in HeLa cells) .
Q. What mechanistic insights explain this compound’s role in enzyme inhibition?
- Methodological Answer : Mechanistic studies combine:
- Kinetic assays : Determine inhibition type (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .
- Fluorescence polarization : Track displacement of fluorescent probes (e.g., Alexa Fluor-488 labeled antagonists) from kinase active sites .
- Mutagenesis studies : Identify critical residues (e.g., Lys33 in CDK2) via site-directed mutagenesis and activity loss .
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